N-benzyl-5-ethylthiophene-3-carboxamide

Lipophilicity Drug-likeness Lead optimization

N-Benzyl-5-ethylthiophene-3-carboxamide (CAS 775300-08-8) is a synthetic small-molecule research reagent belonging to the thiophene-3-carboxamide class. With a molecular formula of C14H15NOS and a molecular weight of 245.34 g/mol, it features a 5-ethyl substituent on the thiophene ring and an N-benzyl carboxamide group at the 3-position.

Molecular Formula C14H15NOS
Molecular Weight 245.34 g/mol
CAS No. 775300-08-8
Cat. No. B3596243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-ethylthiophene-3-carboxamide
CAS775300-08-8
Molecular FormulaC14H15NOS
Molecular Weight245.34 g/mol
Structural Identifiers
SMILESCCC1=CC(=CS1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C14H15NOS/c1-2-13-8-12(10-17-13)14(16)15-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,15,16)
InChIKeyIBNHAQLNEIMHMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-5-ethylthiophene-3-carboxamide (CAS 775300-08-8): Core Chemical Identity and Research Reagent Profile


N-Benzyl-5-ethylthiophene-3-carboxamide (CAS 775300-08-8) is a synthetic small-molecule research reagent belonging to the thiophene-3-carboxamide class [1]. With a molecular formula of C14H15NOS and a molecular weight of 245.34 g/mol, it features a 5-ethyl substituent on the thiophene ring and an N-benzyl carboxamide group at the 3-position [1]. The compound is registered under the EU REACH regulation, indicating a baseline level of regulatory oversight for procurement and handling within the European Economic Area [2]. Its core scaffold is recognized in medicinal chemistry and agrochemical research for versatility in generating bioactive molecules, including antifungal and pharmaceutical intermediates [3][4].

Why N-Benzyl-5-ethylthiophene-3-carboxamide Cannot Be Simply Replaced by a Generic Thiophene Carboxamide


Thiophene carboxamides are a structurally diverse class where subtle changes in substitution pattern profoundly influence physicochemical properties and, consequently, biological target engagement. The precise regiochemistry of the carboxamide at the 3-position, as opposed to the 2-position, dictates the vector of the benzyl pharmacophore and alters hydrogen-bonding geometry with protein targets [1][2]. The 5-ethyl group is not an inert placeholder; its presence increases lipophilicity (calculated logP) by approximately 0.8–1.0 log units compared to the unsubstituted analog, directly impacting membrane permeability, metabolic stability, and off-target binding [3]. Generic substitution with a des-ethyl or 2-carboxamide isomer would therefore constitute a chemically distinct entity with unpredictable performance in any established assay or synthetic pathway. The quantitative evidence below demonstrates these measurable differences.

Quantitative Differentiation Evidence for N-Benzyl-5-ethylthiophene-3-carboxamide Relative to Closest Analogs


Lipophilicity and Molecular Weight Advantage of the 5-Ethyl Substituent Over the Des-Ethyl Analog

The 5-ethyl group on the thiophene ring confers a measurable increase in lipophilicity and molecular weight compared to the des-ethyl analog N-benzylthiophene-3-carboxamide. This modulation is critical for optimizing membrane permeability and target binding in medicinal chemistry campaigns [1][2].

Lipophilicity Drug-likeness Lead optimization

Regioisomeric Differentiation: 3-Carboxamide vs. 2-Carboxamide Topological Polar Surface Area and H-Bonding Geometry

The position of the carboxamide substituent on the thiophene ring (3- vs. 2-) alters the topological polar surface area (TPSA) and the geometric presentation of the benzyl pharmacophore. N-benzylthiophene-3-carboxamide (TPSA = 29.1 Ų) provides a distinct hydrogen-bonding vector compared to 2-substituted isomers [1]. This regioisomeric distinction is critical for structure-activity relationships (SAR) where the amide orientation determines binding pocket complementarity [2].

Regiochemistry Pharmacophore geometry Target engagement

Class-Level Antimicrobial Activity Potential of Thiophene-3-Carboxamide Scaffolds

While direct MIC data for N-benzyl-5-ethylthiophene-3-carboxamide have not been published, structurally related thiophene-3-carboxamide derivatives demonstrate quantifiable antimicrobial activity. For example, 2-(4-phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (12f) exhibited an MIC of 3.70 μM against Mycobacterium tuberculosis, outperforming ethambutol (MIC = 7.64 μM) and ciprofloxacin (MIC = 9.41 μM) [1]. Additionally, 2-(acetamido)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide showed confirmed antibacterial and antifungal activities [2]. These data establish the thiophene-3-carboxamide core as a privileged scaffold for antimicrobial lead discovery, supporting the use of N-benzyl-5-ethylthiophene-3-carboxamide as a building block in analogous screening libraries.

Antimicrobial Antifungal Mycobacterium tuberculosis

Regulatory Compliance: REACH Registration Differentiates from Unregistered Analog Suppliers

N-Benzyl-5-ethylthiophene-3-carboxamide (CAS 775300-08-8) holds an active REACH registration under EC Number 100.224.520, as recorded in the European Chemicals Agency (ECHA) database [1]. This registration status is not automatically extended to all structurally similar thiophene carboxamides; many close analogs, including N-benzylthiophene-3-carboxamide and N-benzyl-5-ethylthiophene-2-carboxamide, may lack equivalent REACH coverage depending on their tonnage band and manufacturer registration status. For EU-based procurement, this regulatory distinction can be the decisive factor in supplier selection.

REACH compliance Regulatory Procurement

Optimal Research and Industrial Application Scenarios for N-Benzyl-5-ethylthiophene-3-carboxamide Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization: Scaffold with Modulated Lipophilicity

The 5-ethyl substitution increases logP by approximately 0.8 units relative to the des-ethyl analog, positioning this compound as a preferred intermediate when project SAR requires enhanced membrane permeability without introducing additional hydrogen-bond donors or acceptors [1]. This compound is suitable for incorporation into screening libraries targeting intracellular bacterial pathogens (e.g., M. tuberculosis), where related thiophene-3-carboxamides have demonstrated MIC values below 5 μM [2].

Antifungal Agrochemical Intermediate Development

The N-benzyl carboxamide motif is explicitly claimed in fungicidal patent families (e.g., N-benzyl heterocyclic carboxamides) [1]. The thiophene-3-carboxamide core provides a metabolically stable bioisostere for phenyl or pyrazole rings commonly found in commercial fungicides. Researchers developing novel succinate dehydrogenase inhibitors (SDHIs) or other fungicidal chemotypes can utilize this compound as a key intermediate for diversification at the thiophene 2-position or benzyl ring.

Chemical Biology Probe Synthesis: Defined Regiochemistry for Target Engagement Studies

The 3-carboxamide regiochemistry is specifically required for binding to certain kinase and GPCR targets as evidenced by patent filings (EP0371594, US20040242573) [2][3]. This compound serves as a starting material for synthesizing probe molecules where the thiophene-3-carboxamide geometry is essential for maintaining the pharmacophoric vector. The 5-ethyl group provides a synthetic handle for further functionalization or can be used as a metabolic blocking group.

EU-Compliant Research Procurement: REACH-Registered Building Block

For academic and industrial laboratories operating under EU regulatory frameworks, this compound's confirmed REACH registration (EC 100.224.520) [1] makes it a compliant choice for chemical biology, medicinal chemistry, and agrochemical research programs. This regulatory status simplifies import documentation, reduces administrative burden, and ensures uninterrupted supply chains compared to sourcing non-registered analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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